
Febuxostat impurity 6
Overview
Description
Febuxostat impurity 6 is a byproduct formed during the synthesis of febuxostat, a xanthine oxidase inhibitor used primarily for the treatment of hyperuricemia and chronic gout. This compound is one of several impurities that can arise during the manufacturing process, and its identification and quantification are crucial for ensuring the purity and safety of the final pharmaceutical product.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of febuxostat impurity 6 typically involves the same initial steps as the synthesis of febuxostat. The process begins with the reaction of 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid with various reagents under controlled conditions. The formation of impurity 6 can occur due to side reactions or incomplete reactions during the synthesis process. Specific details on the exact synthetic routes and reaction conditions for this compound are often proprietary and may vary depending on the manufacturer.
Industrial Production Methods
In industrial settings, the production of this compound is minimized through optimized reaction conditions and purification techniques. High-performance liquid chromatography (HPLC) and other analytical methods are employed to monitor and control the levels of impurities, including impurity 6, in the final product. The goal is to ensure that the impurity levels remain within acceptable limits as defined by regulatory guidelines.
Chemical Reactions Analysis
Types of Reactions
Febuxostat impurity 6 can undergo various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized derivatives.
Reduction: Reducing agents can convert impurity 6 into different reduced forms.
Substitution: Substitution reactions can occur with various nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under acidic or basic conditions.
Reduction: Sodium borohydride or other reducing agents under mild conditions.
Substitution: Halogenating agents or nucleophiles under controlled temperatures and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce simpler reduced forms of the impurity.
Scientific Research Applications
Synthesis and Characterization of Febuxostat Impurity 6
This compound has been characterized through various analytical techniques, including:
- High-Performance Liquid Chromatography (HPLC) : A robust RP-HPLC method has been developed to quantify related substances of Febuxostat, including impurity 6. This method demonstrated high precision and sensitivity, with limits of detection and quantification below 0.1 µg/mL .
- Nuclear Magnetic Resonance (NMR) Spectroscopy : The structural elucidation of impurities is often performed using NMR spectroscopy, which provides detailed information about the chemical environment of atoms within the molecule .
- Mass Spectrometry (MS) : Mass spectrometry assists in identifying molecular weights and structural features of impurities, confirming their presence in pharmaceutical formulations .
Analytical Methods for Detection
The detection and quantification of this compound are critical for quality control in pharmaceutical manufacturing. Various methods have been validated:
- Static Headspace Sampling : This technique has been employed to analyze genotoxic impurities in Febuxostat formulations, demonstrating recovery rates between 81.5% and 118.2% .
- Ultra-High Performance Liquid Chromatography (UHPLC) : A validated UHPLC method provides rapid analysis with high sensitivity for detecting genotoxic impurities at concentrations as low as 0.00003% .
Case Studies on Impurity Profiles
Several studies have documented the impurity profiles associated with Febuxostat:
- A study highlighted the identification of nine process-related impurities during the development of Febuxostat, emphasizing the need for stringent purity requirements to ensure patient safety .
- Another investigation focused on the genotoxic potential of alkyl bromide impurities in Febuxostat formulations, suggesting that certain impurities could pose risks if not adequately controlled .
Implications for Pharmaceutical Formulations
The presence of impurities like this compound can significantly affect the pharmacokinetics and pharmacodynamics of the drug:
- Safety Concerns : Impurities can lead to adverse effects or reduced therapeutic efficacy if they are not adequately controlled during manufacturing processes .
- Regulatory Compliance : Pharmaceutical companies must adhere to regulatory guidelines that mandate rigorous testing for impurities to ensure product safety and efficacy before market release .
Mechanism of Action
The mechanism of action of febuxostat impurity 6 is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its presence and potential interactions with febuxostat are studied to ensure that it does not adversely affect the drug’s efficacy or safety. The molecular targets and pathways involved would likely be similar to those of febuxostat, involving interactions with xanthine oxidase and related metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Febuxostat impurity 1
- Febuxostat impurity 2
- Febuxostat impurity 3
- Febuxostat impurity 4
- Febuxostat impurity 5
Uniqueness
Febuxostat impurity 6 is unique in its specific chemical structure and formation pathway. While other impurities may share similar functional groups or structural motifs, impurity 6 has distinct properties that require separate identification and quantification. Its uniqueness lies in the specific conditions under which it forms and its potential impact on the overall purity and safety of febuxostat.
Biological Activity
Febuxostat, a selective inhibitor of xanthine oxidase, is primarily used for the management of hyperuricemia in patients with gout. Its efficacy stems from its ability to reduce uric acid production by inhibiting the xanthine oxidase enzyme. However, various impurities, including Febuxostat impurity 6, have been identified during its synthesis and characterization. This article focuses on the biological activity of this compound, exploring its pharmacological properties, potential effects, and implications for safety and efficacy.
This compound has the following chemical characteristics:
- CAS Number : 1271738-74-9
- Molecular Weight : 362.443 g/mol
- Density : 1.2 ± 0.1 g/cm³
- Boiling Point : 516.9 ± 60.0 °C
These properties are significant for understanding the compound's behavior in biological systems and its interaction with other substances.
Febuxostat functions by inhibiting xanthine oxidase, which plays a crucial role in purine metabolism. By blocking this enzyme, Febuxostat reduces the conversion of hypoxanthine and xanthine to uric acid, thereby lowering serum urate levels. The inhibition mechanism is characterized by a mixed inhibition type, with Ki values for oxidized and reduced forms of xanthine oxidase reported at 0.6 nM and 3.1 nM, respectively .
Biological Activity
The biological activity of this compound has not been extensively documented; however, it is essential to consider its potential effects based on its structural similarities to Febuxostat:
- In Vitro Studies : Initial studies suggest that impurities may exhibit varying degrees of biological activity compared to their parent compounds. Research indicates that while Febuxostat effectively inhibits xanthine oxidase, impurities may alter this activity or introduce additional biological effects .
- Toxicity Profiles : Toxicological assessments have shown that some impurities can lead to renal and bladder calculi formation in animal models . Specifically, studies involving febuxostat have indicated that higher doses correlate with increased incidences of xanthine crystal formation in renal tubules.
Study on Renal Effects
A study conducted on Wistar rats treated with febuxostat highlighted the formation of renal xanthine calculi at higher doses (30 mg/kg and above), while lower doses did not show significant crystallization . This finding raises concerns regarding the safety profile of not only febuxostat but also its impurities during long-term administration.
Long-Term Efficacy Study
A five-year study on the long-term efficacy of febuxostat demonstrated sustained reductions in serum urate levels among patients with gout . While this study primarily focused on febuxostat itself, it underscores the importance of ensuring that impurities like this compound do not compromise therapeutic outcomes or introduce adverse effects.
Summary of Findings
Characteristic | This compound |
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CAS Number | 1271738-74-9 |
Molecular Weight | 362.443 g/mol |
Density | 1.2 ± 0.1 g/cm³ |
Boiling Point | 516.9 ± 60.0 °C |
Mechanism | Xanthine oxidase inhibitor |
Toxicological Concerns | Renal calculi formation |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying and quantifying Febuxostat Impurity 6 in drug substances?
Methodological Answer:
- Use hyphenated techniques such as LC-MS/MS and HRMS for preliminary identification and quantification due to their high sensitivity and specificity in detecting low-abundance impurities .
- Validate methods by assessing specificity (via forced degradation studies), linearity (calibration curves over 50–150% of the target concentration), and accuracy (spiked recovery experiments) to ensure reproducibility .
- Confirm structural identity using NMR (1H, 13C) and compare spectral data with synthesized reference standards .
Q. How can researchers ensure the purity of synthesized this compound during preparation?
Methodological Answer:
- Employ preparative HPLC or column chromatography for purification, monitoring fractions via TLC or analytical HPLC .
- Characterize intermediates using FT-IR and mass spectrometry to track synthetic pathways and minimize byproducts .
- Assess final purity using HPLC-UV with a minimum resolution factor (R > 2.0) between the impurity and adjacent peaks .
Q. What experimental parameters should be prioritized when developing stability-indicating methods for this compound?
Methodological Answer:
- Conduct forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions to evaluate method robustness .
- Optimize chromatographic conditions (e.g., pH-adjusted mobile phases, gradient elution) to resolve degradation products from the parent compound .
- Validate solution stability by storing samples at 4°C and 25°C for 24–72 hours, followed by re-analysis to detect decomposition .
Advanced Research Questions
Q. What are the key challenges in elucidating the degradation pathways of this compound under accelerated stability conditions?
Methodological Answer:
- Use LC-QTOF-MS to identify degradation products, leveraging high-resolution mass data to propose fragmentation pathways .
- Apply kinetic modeling (e.g., Arrhenius equation) to predict degradation rates at varying temperatures and humidity levels, correlating with experimental data .
- Challenges include distinguishing isobaric degradation products and ensuring synthetic standards are available for confirmation .
Q. How should researchers design experiments to resolve contradictory data regarding the genotoxic potential of this compound?
Methodological Answer:
- Perform Ames tests (bacterial reverse mutation assay) and in vitro micronucleus assays to evaluate mutagenicity and clastogenicity .
- Compare results with structurally similar impurities documented in ICH M7 guidelines, adjusting thresholds based on impurity concentration and patient exposure .
- Conduct dose-response studies to identify threshold limits and validate findings using orthogonal assays (e.g., Comet assay) .
Q. What strategies can mitigate matrix interference effects when analyzing this compound in complex drug formulations?
Methodological Answer:
- Optimize sample preparation via solid-phase extraction (SPE) or protein precipitation to isolate the impurity from excipients .
- Apply matrix-matched calibration to account for signal suppression/enhancement in mass spectrometry .
- Validate selectivity by spiking impurity into placebo formulations and verifying recovery rates (target: 90–110%) .
Q. Data Contradiction and Validation
Q. How can researchers systematically address discrepancies in impurity quantification across multiple batches of Febuxostat?
Methodological Answer:
- Perform statistical outlier analysis (e.g., Grubbs’ test) to identify anomalous batches and investigate root causes (e.g., raw material variability) .
- Cross-validate results using inter-laboratory studies and harmonize analytical protocols to minimize instrumentation bias .
- Document batch-specific conditions (e.g., synthesis temperature, catalyst purity) to correlate with impurity profiles .
Q. What methodological frameworks are recommended for prioritizing impurities like this compound during risk assessment?
Methodological Answer:
- Apply Quality by Design (QbD) principles to map critical quality attributes (CQAs) and establish control strategies .
- Use ICH Q3A/B thresholds to classify impurities based on maximum daily dose and duration of exposure .
- Integrate computational toxicology tools (e.g., Derek Nexus) to predict toxicity and prioritize experimental validation .
Properties
IUPAC Name |
ethyl 2-[3-[(E)-hydroxyiminomethyl]-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-5-23-18(21)16-12(4)20-17(25-16)13-6-7-15(24-10-11(2)3)14(8-13)9-19-22/h6-9,11,22H,5,10H2,1-4H3/b19-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XISYIGZAZNITQC-DJKKODMXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OCC(C)C)C=NO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OCC(C)C)/C=N/O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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